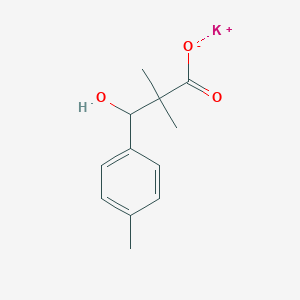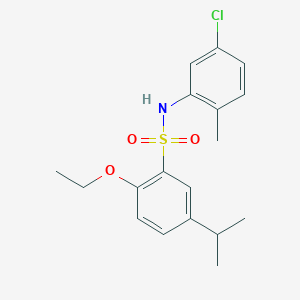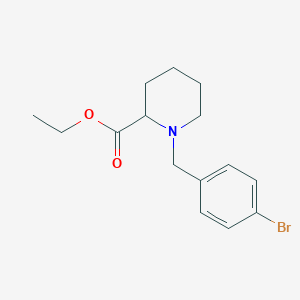![molecular formula C15H22N2O4S B4921262 1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane](/img/structure/B4921262.png)
1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane is a chemical compound that belongs to the class of sulfonyl azepanes. It is known for its potential use in scientific research due to its unique chemical properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of 1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane involves the binding of the compound to the active site of carbonic anhydrase, thereby inhibiting its activity. The compound forms a covalent bond with the zinc ion present in the active site, leading to the formation of a stable complex. This results in a decrease in the production of bicarbonate ions, which are essential for various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various studies. Inhibition of carbonic anhydrase by the compound leads to a decrease in the production of bicarbonate ions, resulting in a decrease in the pH of the blood. This can have an impact on various physiological processes such as respiration, acid-base balance, and bone resorption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane has several advantages for lab experiments, including its potency as a carbonic anhydrase inhibitor and its ability to form a stable complex with the enzyme. However, the compound has limitations such as its low solubility in water and its potential toxicity. These limitations can be overcome by optimizing the reaction conditions and by using appropriate safety measures.
Direcciones Futuras
There are several potential future directions for the use of 1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane in scientific research. One possible direction is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of the compound. Another direction is the investigation of the compound's potential use in the treatment of diseases such as glaucoma and epilepsy. Additionally, the compound's mechanism of action can be further studied to gain a better understanding of its biochemical and physiological effects.
Conclusion:
This compound is a chemical compound with potential applications in scientific research, particularly in the field of medicinal chemistry. It is a potent inhibitor of the enzyme carbonic anhydrase and has several advantages for lab experiments. However, the compound also has limitations such as its low solubility in water and potential toxicity. Further research is needed to explore the compound's potential future directions and to gain a better understanding of its mechanism of action.
Métodos De Síntesis
1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane can be synthesized through a multi-step process involving the reaction of 2-isopropyl-5-nitrobenzenesulfonyl chloride with azepane. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through column chromatography. The purity and yield of the product can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane has potential applications in scientific research, particularly in the field of medicinal chemistry. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. Carbonic anhydrase inhibitors have been used in the treatment of glaucoma, epilepsy, and altitude sickness.
Propiedades
IUPAC Name |
1-(5-nitro-2-propan-2-ylphenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12(2)14-8-7-13(17(18)19)11-15(14)22(20,21)16-9-5-3-4-6-10-16/h7-8,11-12H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZKLSCBCLZQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4921200.png)


![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4921223.png)
![1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4921244.png)
![3-amino-N-(5-methyl-3-isoxazolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4921245.png)
![1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4921251.png)
![1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine](/img/structure/B4921255.png)
![2-(1-cyclohexen-1-yl)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]acetamide](/img/structure/B4921268.png)

![2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4921280.png)

![N-(3-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4921289.png)
